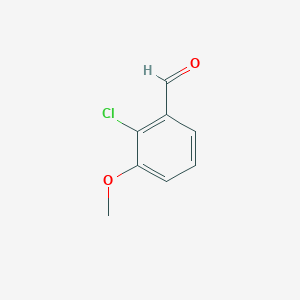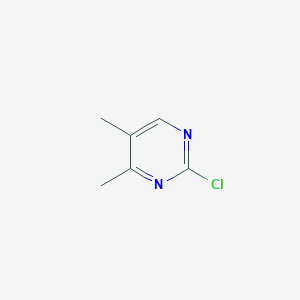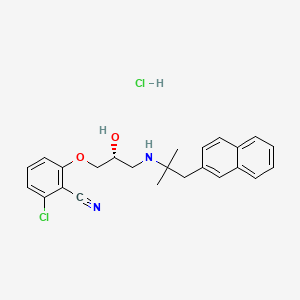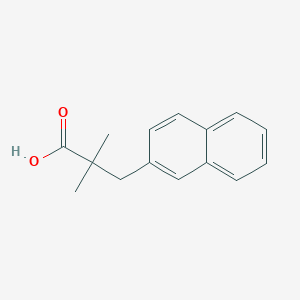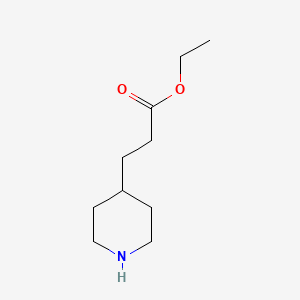
Ethyl 3-(piperidin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(piperidin-4-yl)propanoate, also known as ethyl-3-piperidyl propanoate, is a synthetic organic compound that is used as an intermediate in the synthesis of organic compounds. It is a white solid with a molecular weight of 200.27 g/mol and a melting point of 70-72°C. It is soluble in water, ethanol, and methanol, and is slightly soluble in acetone. Ethyl-3-piperidyl propanoate is used as a reagent in the synthesis of various compounds and has a variety of applications in the pharmaceutical, agricultural, and chemical industries.
Aplicaciones Científicas De Investigación
Biomedical Applications
Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) demonstrates significant potential in biomedical applications, particularly in the synthesis of biodegradable polymers. It undergoes enzymatic synthesis to form poly[3-(4-(methylene)piperidin-1-yl)propanoate] (poly(MPP) or PMPP) and its copolymers with ω-pentadecalactone (PDL), showcasing potential as biomaterials for specific biomedical applications like gene delivery. The thermal and crystalline properties of these polymers indicate their suitability for medical use, with copolymers showing controlled degradation temperatures and crystallinity, essential for biomedical materials (Martino, Scandola, & Jiang, 2012).
Anticancer Agents
A novel class of cytotoxic and anticancer agents has been developed from derivatives related to Ethyl 3-(piperidin-4-yl)propanoate. These compounds have shown significant cytotoxicity towards murine P388 and L1210 cells as well as human tumors. The presence of olefinic bonds in the Mannich bases enhances their cytotoxicity, with certain piperidines displaying promising in vivo activity against colon cancers. This research opens new avenues for the development of cancer therapies, highlighting the compound's potential in oncological research (Dimmock et al., 1998).
Propiedades
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFMSVBWJZLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434108 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71879-55-5 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

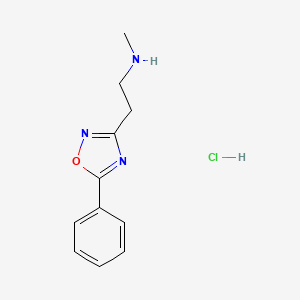
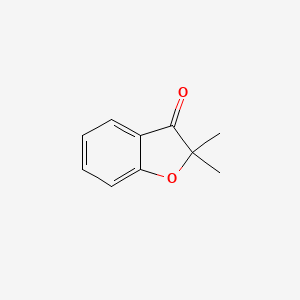

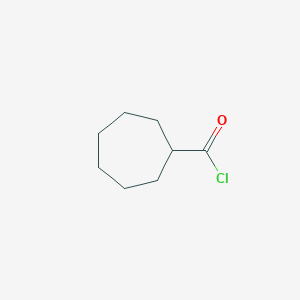
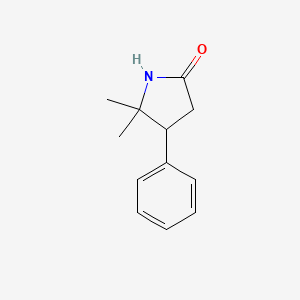
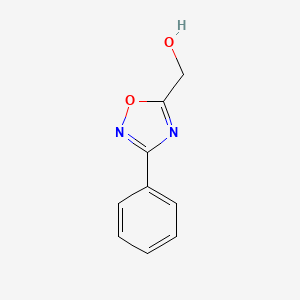
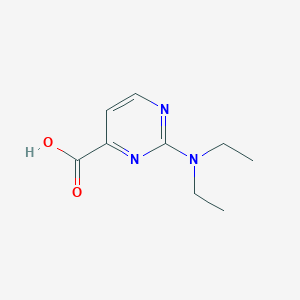

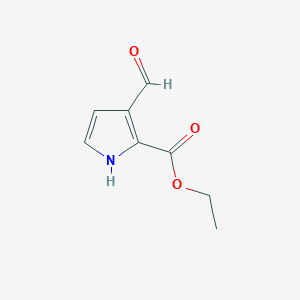
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)
